N-(2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzo[d][1,3]dioxole-5-carboxamide
Description
Propriétés
IUPAC Name |
N-[2-[[3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy]ethyl]-1,3-benzodioxole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16FN5O4/c22-15-3-1-2-13(10-15)20-25-24-18-6-7-19(26-27(18)20)29-9-8-23-21(28)14-4-5-16-17(11-14)31-12-30-16/h1-7,10-11H,8-9,12H2,(H,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKUIKGBCVBCVAC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)NCCOC3=NN4C(=NN=C4C5=CC(=CC=C5)F)C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16FN5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Activité Biologique
N-(2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzo[d][1,3]dioxole-5-carboxamide is a complex organic compound with potential biological activities. Its structure features a triazole ring fused with a pyridazine ring and a fluorophenyl group, which may contribute to its pharmacological properties. This article reviews the biological activity of this compound, focusing on its pharmacological profiles and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 351.36 g/mol. The compound's structure includes multiple functional groups that may interact with various biological targets.
Biological Activity Overview
Research indicates that compounds containing the 1,2,4-triazole nucleus exhibit diverse biological activities, including:
- Antimicrobial Activity : Several studies have demonstrated that triazole derivatives possess significant antibacterial and antifungal properties. For instance, compounds similar to N-(2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzo[d][1,3]dioxole-5-carboxamide have shown effectiveness against Gram-positive and Gram-negative bacteria as well as various fungi .
- Anticancer Properties : The triazole moiety has been linked to anticancer activity through mechanisms such as inhibition of cell proliferation and induction of apoptosis in tumor cells. In vitro studies have shown that related compounds can inhibit the growth of cancer cell lines like MDA-MB-231 and BT-549 .
- Anti-inflammatory Effects : Some derivatives exhibit anti-inflammatory properties by modulating cytokine release and reducing inflammatory cell infiltration .
Antimicrobial Activity
A study evaluated the antimicrobial efficacy of various triazole derivatives. Compounds with structural similarities to the target compound were tested against a panel of bacterial strains including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. The results indicated minimum inhibitory concentrations (MICs) ranging from 0.125 to 8 μg/mL for effective compounds .
| Compound | MIC (μg/mL) | Target Bacteria |
|---|---|---|
| 30a | 0.125 | S. aureus |
| 31b | 0.5 | C. albicans |
| 31d | 1 | E. coli |
Anticancer Activity
In vitro assays demonstrated that certain triazole derivatives significantly inhibited the proliferation of cancer cells with IC50 values in the low micromolar range. For example:
| Compound | IC50 (μM) | Cancer Cell Line |
|---|---|---|
| ZL-n-91 | 1.91 | MDA-MB-231 |
| GEBR-54 | 0.19 | BT-549 |
These findings suggest that modifications to the triazole structure can enhance anticancer activity .
Anti-inflammatory Activity
The anti-inflammatory potential was assessed by measuring cytokine levels in treated models. Compounds similar to N-(2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzo[d][1,3]dioxole-5-carboxamide showed significant reductions in TNF-α and IL-6 levels compared to controls.
Case Studies
Several case studies have highlighted the therapeutic potential of triazole derivatives:
- Case Study on Antibacterial Effects : A study involving a series of synthesized triazoles showed that one derivative exhibited an MIC of 8 μg/mL against Bacillus cereus, indicating strong antibacterial properties .
- Case Study on Anticancer Activity : Research focused on a specific triazolo-pyridazine derivative demonstrated selective cytotoxicity towards cancer cells while sparing normal human cells, suggesting a promising therapeutic index for cancer treatment .
Applications De Recherche Scientifique
Anticancer Properties
Research indicates that compounds with triazole and pyridazine structures exhibit promising anticancer properties. The mechanism of action often involves the inhibition of specific enzymes that are crucial for cancer cell proliferation. For instance:
- Inhibition of Kinase Activity : The compound may inhibit kinases involved in signaling pathways that promote tumor growth.
- Apoptosis Induction : It can trigger programmed cell death in cancer cells through the activation of apoptotic pathways.
A study demonstrated that derivatives of similar triazolo-pyridazines showed significant growth inhibition against various cancer cell lines, including breast and lung cancer cells .
Antimicrobial Activity
The presence of the triazole moiety has been associated with notable antimicrobial effects. Compounds similar to N-(2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzo[d][1,3]dioxole-5-carboxamide have shown efficacy against several bacterial strains:
- Gram-positive and Gram-negative Bacteria : Effective against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) ranging from 1–8 μg/mL.
- Fungal Infections : Some derivatives have demonstrated antifungal activity against pathogens like Candida albicans.
This antimicrobial action is attributed to the compound's ability to disrupt microbial cell membranes or inhibit essential metabolic pathways .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications in the chemical structure can lead to enhanced potency or selectivity:
- Fluorine Substitution : The incorporation of fluorine atoms often increases lipophilicity and bioavailability.
- Functional Group Variations : Altering substituents on the dioxole or carboxamide groups can fine-tune the interaction with biological targets.
Case Study 1: Anticancer Activity Evaluation
A comprehensive study evaluated the anticancer effects of a series of triazolo-pyridazine derivatives on human cancer cell lines. The results indicated that compounds with similar structures to N-(2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzo[d][1,3]dioxole-5-carboxamide exhibited significant inhibition rates ranging from 60% to 90% across different cell lines. This highlights the potential for developing targeted therapies based on these compounds.
Case Study 2: Antimicrobial Efficacy Testing
In another study focusing on antimicrobial properties, derivatives were tested against a panel of bacterial strains. Results showed that certain modifications led to improved efficacy against resistant strains of E. coli and Pseudomonas aeruginosa. The study concluded that structural modifications could enhance antibacterial activity while reducing cytotoxicity towards human cells .
Comparaison Avec Des Composés Similaires
Tables
Table 1: Key Structural Features of Analogues
| Feature | Target Compound | Diflubenzuron | 866137-49-7 |
|---|---|---|---|
| Core Heterocycle | Triazolo-pyridazine | Benzamide | Piperazine-carboxamide |
| Halogen Substituent | 3-fluorophenyl | 4-chloroaniline | 3-chloro-pyridinyl |
| Additional Groups | Benzo[d][1,3]dioxole | 2,6-difluorobenzamide | Trifluoromethyl-pyridinyl |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing N-(2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzo[d][1,3]dioxole-5-carboxamide?
- Methodological Answer : The synthesis typically involves multi-step reactions, including:
- Step 1 : Formation of the triazolo[4,3-b]pyridazine core via cyclization of hydrazine derivatives with pyridazinone intermediates under reflux conditions .
- Step 2 : Introduction of the 3-fluorophenyl group through nucleophilic substitution or Suzuki coupling, optimized using palladium catalysts and arylboronic acids .
- Step 3 : Etherification to attach the ethoxy-linked benzo[d][1,3]dioxole-5-carboxamide moiety, often employing base-mediated alkylation (e.g., K₂CO₃ in DMF) .
- Key Tools : Monitor reaction progress via TLC or HPLC; purify intermediates using column chromatography .
Q. How can researchers confirm the structural identity and purity of this compound?
- Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:
- NMR Spectroscopy : Assign peaks for the triazolo-pyridazine core (δ 8.5–9.5 ppm for aromatic protons), fluorophenyl group (δ 7.0–7.5 ppm), and benzo[d][1,3]dioxole (δ 5.9–6.1 ppm for methylenedioxy protons) .
- Mass Spectrometry : Confirm molecular weight (C₂₃H₁₇FN₄O₄, expected [M+H]⁺ = 441.12) using ESI-MS or MALDI-TOF .
- HPLC : Assess purity (>95%) with a C18 column and acetonitrile/water gradient .
Advanced Research Questions
Q. How can structural modifications to the triazolo-pyridazine core enhance target selectivity in enzyme inhibition studies?
- Methodological Answer :
- Rational Design : Replace the 3-fluorophenyl group with electron-withdrawing groups (e.g., -CF₃) to modulate binding affinity, as seen in triazolopyrimidine analogs .
- SAR Analysis : Test derivatives against kinase panels (e.g., EGFR, VEGFR) to identify substituents that reduce off-target interactions. Use molecular docking to predict binding poses .
- Experimental Validation : Compare IC₅₀ values of modified compounds using enzymatic assays (e.g., fluorescence polarization) .
Q. What strategies resolve contradictions in biological activity data across different assay conditions?
- Methodological Answer :
- Assay Standardization : Control variables like buffer pH, ATP concentration (for kinase assays), and cell passage number .
- Orthogonal Validation : Confirm results using complementary methods (e.g., SPR for binding affinity vs. cellular proliferation assays) .
- Data Normalization : Use reference inhibitors (e.g., staurosporine for kinases) to calibrate inter-assay variability .
Q. How can reaction inefficiencies during the etherification step be optimized?
- Methodological Answer :
- Condition Screening : Test polar aprotic solvents (DMF vs. DMSO) and bases (K₂CO₃ vs. Cs₂CO₃) to improve nucleophilic displacement .
- Microwave Synthesis : Reduce reaction time from 12 hours to 30 minutes under controlled microwave irradiation (100°C, 150 W) .
- Byproduct Analysis : Use LC-MS to identify side products (e.g., elimination byproducts) and adjust stoichiometry .
Methodological Challenges and Solutions
Q. What analytical techniques are critical for distinguishing polymorphic forms of this compound?
- Methodological Answer :
- PXRD : Identify crystalline vs. amorphous forms by comparing diffraction patterns .
- DSC/TGA : Monitor thermal transitions (melting points, decomposition) to assess stability .
- Solid-State NMR : Resolve conformational differences in the benzo[d][1,3]dioxole moiety .
Q. How can researchers mitigate solubility issues in biological assays?
- Methodological Answer :
- Co-solvent Systems : Use DMSO/PBS mixtures (<1% DMSO) or cyclodextrin-based formulations .
- Prodrug Design : Introduce hydrolyzable groups (e.g., phosphate esters) to enhance aqueous solubility .
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